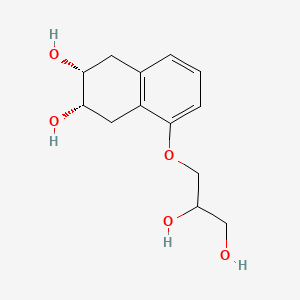![molecular formula C22H32ClNO4 B13839059 3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] is a chemical compound with the molecular formula C22H32ClNO4 and a molecular weight of 409.95 g/mol . This compound is known for its role as an impurity of Metaxalone, a muscle relaxant used to alleviate pain and relax muscles . It is also referred to by its synonym, 3,3’-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) hydrochloride .
Méthodes De Préparation
The synthesis of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-xylyloxy)-1,2-epoxypropane. This intermediate is then reacted with ammonia to yield 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol], which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of Metaxalone.
Biology: The compound’s interactions with biological systems are studied to understand its pharmacokinetics and pharmacodynamics.
Medicine: Research focuses on its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Mécanisme D'action
The mechanism of action of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] is primarily related to its role as an impurity in Metaxalone. It interacts with molecular targets and pathways involved in muscle relaxation and pain relief. The compound’s effects are mediated through its interaction with the central nervous system, where it modulates neurotransmitter release and receptor activity .
Comparaison Avec Des Composés Similaires
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] can be compared with similar compounds such as:
1,1’-Iminobis[3-(3,5-xylyloxy-d9)-2-propanol Hydrochloride]: This deuterated analog is used in research to study the compound’s metabolic pathways and stability
3,3’-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol): The free base form of the compound, which is used in various synthetic and analytical applications.
The uniqueness of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] lies in its specific structure and role as an impurity in Metaxalone, which distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C22H32ClNO4 |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenoxy)-3-[[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO4.ClH/c1-15-5-16(2)8-21(7-15)26-13-19(24)11-23-12-20(25)14-27-22-9-17(3)6-18(4)10-22;/h5-10,19-20,23-25H,11-14H2,1-4H3;1H |
Clé InChI |
QDZQIJAISPDGTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(CNCC(COC2=CC(=CC(=C2)C)C)O)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
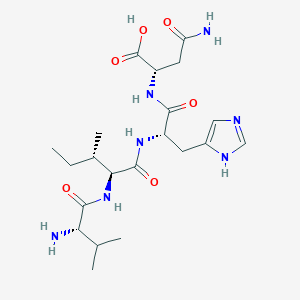

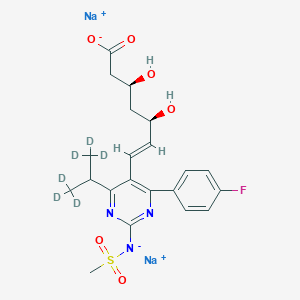
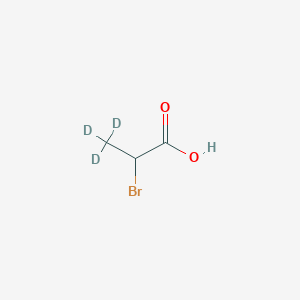


![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)


amine Hydrochloride](/img/structure/B13839039.png)
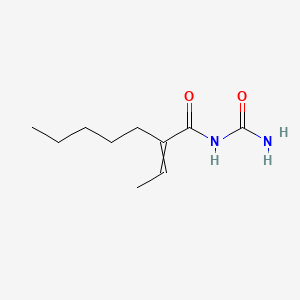
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
